Ethyl 4-bromo-3-ethoxybenzoate
Overview
Description
Ethyl 4-bromo-3-ethoxybenzoate is an organic compound with the molecular formula C11H13BrO3. It is a derivative of benzoic acid, featuring a bromine atom at the 4-position and an ethoxy group at the 3-position. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.
Scientific Research Applications
Ethyl 4-bromo-3-ethoxybenzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It serves as a precursor for the development of drugs with potential therapeutic effects.
Industry: this compound is employed in the manufacture of dyes, pigments, and other specialty chemicals.
Safety and Hazards
Ethyl 4-bromo-3-ethoxybenzoate is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash off immediately with plenty of water and seek medical attention .
Mechanism of Action
Target of Action
Ethyl 4-bromo-3-ethoxybenzoate, like other benzoate compounds, is primarily designed to act as a local anesthetic . The primary targets of this compound are the nerve endings and nerve trunks . These targets play a crucial role in transmitting pain signals from the peripheral nervous system to the central nervous system.
Mode of Action
The mode of action of this compound involves interaction with specific parts of the sodium ion (Na+) channel on the nerve membrane . By binding to these channels, the compound reduces the passage of sodium ions through the sodium ion channel, thereby blocking the conduction of nerve impulses . This results in a temporary loss of local sensation without affecting consciousness, which is beneficial for local surgery and treatment .
Biochemical Pathways
It is known that local anesthetics like this compound generally affect the sodium ion channels on nerve membranes, which are crucial for nerve impulse conduction . By blocking these channels, the compound disrupts the normal flow of sodium ions, which is essential for the propagation of nerve impulses. This disruption leads to a temporary loss of sensation in the local area where the compound is applied.
Result of Action
The primary result of the action of this compound is the temporary loss of sensation in the local area where the compound is applied . This is achieved by blocking the conduction of nerve impulses, which are responsible for transmitting pain signals. This makes the compound useful for procedures requiring local anesthesia, such as minor surgical operations, dental procedures, and certain diagnostic tests .
Biochemical Analysis
Biochemical Properties
Ethyl 4-bromo-3-ethoxybenzoate plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It interacts with several enzymes and proteins, facilitating or inhibiting specific biochemical pathways. For instance, it may act as a substrate for esterases, which hydrolyze the ester bond to produce 4-bromo-3-ethoxybenzoic acid and ethanol. Additionally, this compound can interact with cytochrome P450 enzymes, leading to its oxidative metabolism .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of transcription factors, leading to changes in the expression of genes involved in cell growth and differentiation. Furthermore, this compound can impact cellular metabolism by altering the activity of key metabolic enzymes, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. It can bind to enzymes and proteins, either inhibiting or activating their functions. For instance, this compound may inhibit the activity of certain kinases, leading to a decrease in phosphorylation events and subsequent downstream signaling. Additionally, it can induce changes in gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to this compound can result in alterations in cellular processes, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and exert specific biochemical effects. At higher doses, this compound can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a certain dosage level is required to elicit significant biochemical responses.
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have distinct biochemical properties. The compound’s metabolism can affect metabolic flux and alter the levels of specific metabolites within the cell. Additionally, this compound may interact with cofactors and other metabolic enzymes, influencing overall metabolic activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biochemical effects. The compound can be transported across cell membranes via specific transporters or passive diffusion. Once inside the cell, this compound may bind to intracellular proteins or accumulate in specific cellular compartments. Its distribution within tissues can also be influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes or proteins involved in biochemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 4-bromo-3-ethoxybenzoate can be synthesized through several methods. One common approach involves the esterification of 4-bromo-3-ethoxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. Another method includes the bromination of ethyl 3-ethoxybenzoate using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing efficient catalysts and reaction conditions to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-bromo-3-ethoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form ethyl 3-ethoxybenzoate using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation can convert the ethoxy group to a carboxylic acid group, forming 4-bromo-3-carboxybenzoic acid.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide (NaOH).
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Substitution: Products like ethyl 4-amino-3-ethoxybenzoate or ethyl 4-thio-3-ethoxybenzoate.
Reduction: Ethyl 3-ethoxybenzoate.
Oxidation: 4-bromo-3-carboxybenzoic acid.
Comparison with Similar Compounds
Ethyl 3-bromo-4-ethoxybenzoate: Similar structure but with different positions of bromine and ethoxy groups.
Ethyl 4-bromo-3-methoxybenzoate: Contains a methoxy group instead of an ethoxy group.
Ethyl 4-chloro-3-ethoxybenzoate: Features a chlorine atom instead of a bromine atom.
Uniqueness: Ethyl 4-bromo-3-ethoxybenzoate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both bromine and ethoxy groups makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
ethyl 4-bromo-3-ethoxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO3/c1-3-14-10-7-8(5-6-9(10)12)11(13)15-4-2/h5-7H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFADZQJXSFEJMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)OCC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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